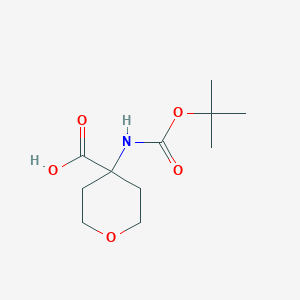

4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPDKPRJPFTBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361471 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172843-97-9 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172843-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-N-BOC-Amino-4-Carboxytetrahydropyran

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This bifunctional molecule, incorporating a protected amine and a carboxylic acid on a tetrahydropyran scaffold, serves as a valuable building block in medicinal chemistry and organic synthesis.

Core Chemical Properties and Identifiers

This compound, also known as 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, is a white to pale cream crystalline powder or solid.[1][2] Its structure is characterized by a tetrahydropyran ring substituted at the 4-position with both a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine. This Boc protecting group allows for selective reactions and is stable under most nucleophilic and basic conditions, making it a versatile intermediate in complex synthetic pathways.[1][3][]

Chemical Structure and Identification

| Identifier | Value |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid[5] |

| Synonyms | 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 4-N-(tert-Butoxycarbonyl)-amino-4-carboxytetrahydropyran[5][6] |

| CAS Number | 172843-97-9[5][7][8] |

| Molecular Formula | C₁₁H₁₉NO₅[5][7][8] |

| Molecular Weight | 245.27 g/mol [5][8] |

| SMILES | CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O[5] |

| InChI Key | SPPDKPRJPFTBEV-UHFFFAOYSA-N[5] |

Physicochemical Properties

| Property | Value |

| Appearance | White to pale cream crystals or powder[2] |

| Melting Point | 157°C (with decomposition)[5] |

| Solubility | Soluble in water (15 g/L at 25°C)[5] |

| Purity | Typically ≥95%[5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from tetrahydropyran-4-one. The key steps are the formation of the amino acid precursor followed by the protection of the amino group.

Experimental Protocol: Synthesis via Strecker Reaction and Boc-Protection

A common route involves the synthesis of the parent amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, followed by N-protection.[9]

Step 1: Synthesis of Intermediate 1 (α-aminonitrile derivative)

-

Combine tetrahydropyran-4-one (100 g), ammonium carbonate (247 g), sodium cyanide (89 g), deionized water (500 mL), and ethanol (500 mL) in a suitable reaction vessel.[9]

-

Heat the mixture to 60°C and maintain for 3 hours.[9]

-

Cool the reaction mixture to 5°C to precipitate the product.[9]

-

Filter the solid, wash the filter cake with ice water, and dry under vacuum at 70°C for 4 hours to yield the intermediate α-aminonitrile.[9]

Step 2: Synthesis of Intermediate 2 (Boc-protected aminonitrile)

-

Dissolve the intermediate from Step 1 in Dimethylformamide (DMF).

-

Add 4-Dimethylaminopyridine (DMAP) as a catalyst.[9]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the mixture.[9]

-

Heat the reaction to 80-100°C for 16-20 hours.[9]

-

After the reaction is complete, stir the mixture for an additional 2-3 hours and filter to obtain the Boc-protected intermediate.[9]

Step 3: Hydrolysis to Final Product

-

Add the Boc-protected intermediate to tetrahydrofuran (THF).[9]

-

Add a 40-60% by weight solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 5-6 hours.[9]

-

Distill off the THF solvent.

-

Adjust the pH of the remaining aqueous solution to 2-4 using hydrochloric acid (HCl) to precipitate the final product, this compound.[9]

-

Filter the solid and dry to obtain the pure product.[9]

Spectroscopic and Analytical Data

While specific, detailed spectra for this compound are not publicly available, its characteristic structural features allow for the prediction of its spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for its functional groups:

-

O–H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region.[10][11][12]

-

C=O Stretch (Carbamate): A strong absorption around 1710 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): An intense band between 1710 and 1760 cm⁻¹.[10][11]

-

N-H Bend (Amine): A band around 1510-1530 cm⁻¹.

-

C–O Stretch (Ether and Carboxylic Acid): Absorptions are expected in the 1210-1320 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should display a characteristic singlet for the nine protons of the tert-butyl group (–C(CH₃)₃) around 1.4 ppm. The protons on the tetrahydropyran ring would appear as multiplets in the 1.5-4.0 ppm range. The acidic proton of the carboxylic acid (–COOH) is expected to be a broad singlet far downfield, typically above 10-12 ppm.[11]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-185 ppm range, while the carbamate carbonyl would appear around 155 ppm.[11] The quaternary carbon of the Boc group should appear around 80 ppm.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 245.27. Common fragmentation patterns for Boc-protected amino acids include the loss of the Boc group (100 Da) or components of it, such as isobutylene (56 Da).[13] A primary fragmentation would likely be the loss of the carboxyl group (•COOH, 45 Da), leading to a fragment at m/z 200.[13]

Reactivity, Stability, and Handling

Chemical Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions.[6] It should be stored in a cool, dry place.[5]

-

Reactivity: The Boc group is acid-labile and can be removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine, which can then be used in subsequent coupling reactions. The carboxylic acid group can be activated for amide bond formation.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[5][6]

-

Hazardous Decomposition: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Safety and Handling

-

Hazards: This chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid contact with skin and eyes.[6]

Applications in Research and Development

This compound is primarily utilized as a pharmaceutical intermediate and a versatile building block in organic synthesis.[5]

-

Peptide Synthesis: It serves as a constrained amino acid analogue. The tetrahydropyran ring introduces conformational rigidity, which is crucial for studying structure-activity relationships in peptides.[14]

-

Drug Development: The unique scaffold is valuable for creating novel bioactive molecules. It is used in the synthesis of compounds targeting various therapeutic areas, including central nervous system disorders.[1][15]

-

Organic Synthesis: The bifunctional nature of the molecule, with orthogonal protecting groups, allows for sequential and selective chemical transformations, making it a key component in the synthesis of complex molecular architectures.[1][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Request for Quote [thermofisher.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [unite-pharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

Unveiling the Structure of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-N-BOC-amino-4-carboxytetrahydropyran. The document details the key analytical techniques and experimental protocols utilized to confirm the chemical structure of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, also known as 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid, is a heterocyclic amino acid derivative. The presence of the tetrahydropyran ring introduces conformational rigidity, making it a useful scaffold in the design of peptidomimetics and other complex organic molecules. The tert-butyloxycarbonyl (BOC) protecting group on the amine allows for its use in standard peptide synthesis protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 172843-97-9 | |

| Molecular Formula | C₁₁H₁₉NO₅ | |

| Molecular Weight | 245.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~157 °C (with decomposition) | |

| Solubility | Soluble in water (15 g/L at 25°C) |

Synthesis Pathway

The synthesis of this compound typically commences from tetrahydropyran-4-one. A common synthetic route involves a multi-step process beginning with a Strecker synthesis, followed by hydrolysis and subsequent protection of the resulting amino group with a BOC moiety.

Caption: Synthetic route to this compound.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | tert-butyl (BOC group) |

| 1.80 - 2.20 | Multiplet | 4H | Tetrahydropyran ring protons (axial and equatorial) |

| 3.50 - 3.90 | Multiplet | 4H | Tetrahydropyran ring protons adjacent to oxygen |

| ~5.0 | Broad Singlet | 1H | N-H (amide) |

| >10 | Very Broad Singlet | 1H | O-H (carboxylic acid) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | tert-butyl methyl carbons (BOC group) |

| ~35 | Tetrahydropyran ring carbons |

| ~55 | Quaternary carbon of the tetrahydropyran ring |

| ~65 | Tetrahydropyran ring carbons adjacent to oxygen |

| ~80 | Quaternary carbon of the tert-butyl group (BOC) |

| ~155 | Carbonyl carbon of the carbamate (BOC group) |

| ~175 | Carbonyl carbon of the carboxylic acid |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H | Carboxylic acid, very broad stretch |

| ~3300 | N-H | Amide, stretch |

| 2950 - 2850 | C-H | Aliphatic stretch |

| ~1710 | C=O | Carboxylic acid carbonyl stretch |

| ~1685 | C=O | Carbamate carbonyl stretch |

| ~1520 | N-H | Amide bend |

| ~1160 | C-O | Ether stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 246.13 | [M+H]⁺ (protonated molecule) |

| 268.11 | [M+Na]⁺ (sodium adduct) |

| 190.08 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |

| 146.08 | [M - C₅H₉O₂]⁺ (loss of BOC group) |

| 200.12 | [M - COOH]⁺ (loss of carboxylic acid group) |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of BOC-protected amino acids is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

IR Spectroscopy Protocol

The thin solid film method is a common and effective way to prepare solid samples for IR analysis:

-

Sample Preparation: Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol

A general procedure for ESI-MS analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the structure elucidation of the target molecule.

By following these established analytical procedures and interpreting the resulting data, the chemical structure of this compound can be unequivocally confirmed. This foundational characterization is essential for its application in further research and development in the pharmaceutical industry.

Synthesis of 4-N-BOC-Amino-4-Carboxytetrahydropyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust multi-step synthetic route commencing from the readily available tetrahydropyran-4-one. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

This compound is a non-proteinogenic amino acid derivative incorporating a tetrahydropyran scaffold. This structural motif is of significant interest in drug design as it can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to lead compounds. The presence of the orthogonally protected amino and carboxylic acid functionalities allows for its versatile incorporation into peptidic and non-peptidic structures through solid-phase or solution-phase synthesis. This guide details a common and efficient synthetic pathway involving a Strecker reaction, followed by Boc protection and nitrile hydrolysis.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from tetrahydropyran-4-one. The overall transformation is depicted below:

Experimental Protocols

Step 1: Strecker Synthesis of 4-Amino-4-cyano-tetrahydropyran

The initial step involves the formation of an α-aminonitrile from tetrahydropyran-4-one via the Strecker synthesis.[1][2][3] This one-pot reaction utilizes ammonium chloride as the ammonia source and potassium cyanide as the cyanide source.

Reaction Scheme:

Procedure:

-

To a solution of tetrahydropyran-4-one (1 equivalent) in a mixture of ethanol and water (1:1 v/v), add ammonium chloride (1.5 equivalents).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium cyanide (1.5 equivalents) in water dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-4-cyano-tetrahydropyran, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Boc Protection of 4-Amino-4-cyano-tetrahydropyran

The amino group of the α-aminonitrile is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[4]

Reaction Scheme:

Procedure:

-

Dissolve the crude 4-amino-4-cyano-tetrahydropyran (1 equivalent) in a suitable solvent such as a mixture of water and acetone.[4]

-

Add di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by silica gel column chromatography to afford pure 4-(Boc-amino)-4-cyano-tetrahydropyran.

Step 3: Hydrolysis of 4-(Boc-amino)-4-cyano-tetrahydropyran

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid.[5] This can be achieved under either acidic or basic conditions. Acidic hydrolysis is presented here.

Reaction Scheme:

Procedure:

-

To a solution of 4-(Boc-amino)-4-cyano-tetrahydropyran (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane), add a strong acid such as concentrated hydrochloric acid (e.g., 6 M HCl)[5].

-

Heat the reaction mixture to reflux (e.g., 100 °C) for 6-12 hours.[5]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, 4-N-BOC-amino-4-carboxy-tetrahydropyran.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 4-N-BOC-amino-4-carboxy-tetrahydropyran.

Table 1: Reactants and Reagents

| Step | Starting Material | Key Reagents | Molar Ratio (Typical) |

| 1 | Tetrahydropyran-4-one | NH₄Cl, KCN | 1 : 1.5 : 1.5 |

| 2 | 4-Amino-4-cyano-tetrahydropyran | (Boc)₂O | 1 : 1.1 |

| 3 | 4-(Boc-amino)-4-cyano-tetrahydropyran | Conc. HCl | 1 : excess |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature | Time | Typical Yield |

| 1 | Ethanol/Water | 0 °C to RT | 12-24 h | 70-85% |

| 2 | Water/Acetone | RT | 4-12 h | 85-95% |

| 3 | Water/Dioxane | Reflux (100 °C) | 6-12 h | ~88%[5] |

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Mandatory Visualizations

Strecker Synthesis Mechanism

The mechanism of the Strecker synthesis involves the initial formation of an imine from the ketone, followed by the nucleophilic attack of the cyanide ion.

Boc Protection Workflow

The protection of the primary amine with a Boc group is a straightforward and high-yielding reaction.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN (CAS: 172843-97-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-amino-4-carboxytetrahydropyran, with the CAS number 172843-97-9, is a valuable synthetic building block in the fields of medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold and protected amino acid functionality make it an attractive component for the synthesis of novel therapeutics, particularly in the development of constrained peptides and sp³-rich small molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 172843-97-9 | [2] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Melting Point | 159-161 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Soluble in dimethyl sulfoxide, alcohols, and alkali. Slightly soluble in chloroform. | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 4-amino-tetrahydro-pyran-4-carboxylic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of 4-amino-tetrahydro-pyran-4-carboxylic acid

A common route to the unprotected amino acid involves a Strecker-type synthesis starting from tetrahydro-4H-pyran-4-one. The following protocol is adapted from patent literature, which describes a robust method for its preparation.

Experimental Protocol:

-

Step 1: Formation of the Aminonitrile Intermediate

-

In a suitable reaction vessel, combine tetrahydro-4H-pyran-4-one, ammonium carbonate, and sodium cyanide in a mixture of water and ethanol.

-

Heat the reaction mixture to 60-70 °C for 3-4 hours.

-

Cool the mixture to 5-10 °C to precipitate the intermediate, 4-amino-tetrahydropyran-4-carbonitrile.

-

Isolate the solid product by filtration and dry under vacuum.

-

-

Step 2: Hydrolysis of the Nitrile

-

The aminonitrile intermediate is then subjected to hydrolysis to form the corresponding carboxylic acid. While the patent proceeds to a Boc-protected intermediate, direct hydrolysis of the aminonitrile to the amino acid can also be achieved under acidic or basic conditions.

-

N-Boc Protection of 4-amino-tetrahydro-pyran-4-carboxylic acid

The final step is the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure in peptide synthesis and organic chemistry.

Experimental Protocol:

-

Step 1: Dissolution and Basification

-

Dissolve 4-amino-tetrahydro-pyran-4-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

-

-

Step 2: Reaction with Di-tert-butyl Dicarbonate

-

To the cooled solution (typically 0 °C to room temperature), add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

-

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of complex molecules with therapeutic potential. Its rigid, non-planar structure is particularly useful for introducing conformational constraints into peptides and small molecules, which can lead to improved biological activity, selectivity, and metabolic stability.

Constrained Peptides and Peptidomimetics

The incorporation of this constrained amino acid analog into peptide sequences can enforce specific secondary structures, such as turns or helices. This is a key strategy in peptidomimetic drug design to enhance binding affinity to biological targets and improve resistance to enzymatic degradation.

Scaffolds for Small Molecule Drug Discovery

The tetrahydropyran ring provides a three-dimensional, sp³-rich scaffold that is increasingly sought after in modern drug discovery to access novel chemical space and improve the developability of drug candidates. This building block can be elaborated through reactions at its carboxylic acid and protected amine functionalities to generate libraries of diverse compounds for screening against various therapeutic targets.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for this compound.

Caption: Synthetic pathway to this compound.

Application in Peptide Synthesis

This diagram shows the logical flow of incorporating the building block into a peptide chain using solid-phase peptide synthesis (SPPS).

Caption: Incorporation into a peptide via solid-phase synthesis.

Safety and Handling

Handle this compound in accordance with good industrial hygiene and safety practices. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, preferably in a fume hood. Avoid contact with strong oxidizing agents.[1]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, structurally complex molecules in drug discovery. Its unique conformational properties and synthetic accessibility make it a key tool for researchers and scientists aiming to develop the next generation of therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.

References

physical and chemical properties of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-N-BOC-amino-4-carboxytetrahydropyran, a vital building block in medicinal chemistry and organic synthesis. This document outlines its characteristics, stability, and reactivity, along with generalized experimental protocols for its synthesis and purification.

Core Properties and Specifications

This compound, a non-natural amino acid derivative, is a stable, crystalline solid at room temperature. Its structure, incorporating a tetrahydropyran ring, offers conformational rigidity, a desirable trait in the design of peptidomimetics and other bioactive molecules.[1] The tert-butyloxycarbonyl (BOC) protecting group allows for its strategic use in peptide synthesis and other complex molecular constructions.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid[2] |

| Synonyms | 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, this compound, 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid[2] |

| CAS Number | 172843-97-9[2] |

| Molecular Formula | C₁₁H₁₉NO₅[3] |

| Molecular Weight | 245.27 g/mol [3] |

| InChI Key | SPPDKPRJPFTBEV-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O[2] |

Physicochemical Properties

| Property | Value |

| Appearance | White to pale cream crystals or powder[4] |

| Melting Point | 157 °C (with decomposition)[2] |

| Solubility | Soluble in water (15 g/L at 25°C)[2] |

| Purity | Typically ≥95%[2] |

Chemical Reactivity and Stability

This compound is stable under normal storage conditions, though it should be stored in a cool, dry place.[2] It is incompatible with strong oxidizing agents.[2][5] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5] The BOC protecting group is stable to most nucleophiles and bases but can be cleaved under acidic conditions.[6]

Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of 4-aminotetrahydro-2H-pyran-4-carboxylic acid. While specific, detailed protocols for this exact molecule are often proprietary, a general procedure for N-Boc protection is well-established.

General Synthesis of this compound

This protocol is a generalized procedure for the N-tert-butoxycarbonylation of an amino acid.

Materials:

-

4-Aminotetrahydro-2H-pyran-4-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., a mixture of water and acetone, or an organic solvent like dichloromethane)[5]

-

Base (optional, depending on the method, e.g., sodium bicarbonate)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of dichloromethane and methanol)[5]

Procedure:

-

Dissolution: The starting amine, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, is dissolved in the chosen solvent system.[5]

-

Reaction: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. The reaction is typically stirred at room temperature.[5]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

-

Work-up: An aqueous work-up is performed to remove water-soluble impurities. The organic layer is separated.

-

Drying: The organic layer is dried over anhydrous sodium sulfate.[5]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure N-Boc protected product.[5]

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its rigid tetrahydropyran scaffold can be incorporated into peptide backbones to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity and selectivity.[1] The presence of both a protected amine and a carboxylic acid group makes it a versatile intermediate for the construction of novel heterocyclic compounds and as a component in combinatorial libraries for drug discovery.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

A Technical Guide to 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN: A Constrained Amino Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the use of non-canonical amino acids has become a cornerstone for enhancing potency, selectivity, and metabolic stability. Among these, conformationally constrained amino acids offer a powerful tool to rigidify peptide backbones, thereby pre-organizing them into bioactive conformations for optimal target engagement. This technical guide provides an in-depth overview of 4-N-BOC-amino-4-carboxytetrahydropyran, a unique constrained amino acid analog. We will delve into its physicochemical properties, provide detailed synthetic protocols, and explore its potential application in modulating protein-protein interactions within critical signaling pathways, such as the mTOR pathway.

Physicochemical Properties

This compound is a valuable building block in peptide synthesis, incorporating a tetrahydropyran ring that imparts significant conformational rigidity. Its Boc (tert-butyloxycarbonyl) protecting group allows for seamless integration into standard solid-phase or solution-phase peptide synthesis workflows.

| Property | Value | Reference |

| Molecular Weight | 245.27 g/mol | [1] |

| Molecular Formula | C11H19NO5 | [1] |

| CAS Number | 172843-97-9 | [1] |

| Appearance | White to pale cream crystals or powder | [2][3] |

| Solubility | Soluble in water (15 g/L at 25°C) | [1] |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | [1] |

Experimental Protocols

The synthesis of this compound is a two-step process involving the initial synthesis of the free amino acid, 4-amino-tetrahydropyran-4-carboxylic acid, followed by the protection of the amino group with a Boc moiety.

Synthesis of 4-amino-tetrahydropyran-4-carboxylic acid

A widely adopted method for the synthesis of the precursor amino acid is the Strecker synthesis, followed by hydrolysis.[4][5]

Materials:

-

Tetrahydropyran-4-one

-

Ammonium carbonate

-

Sodium cyanide

-

Ethanol

-

Water

-

Hydrochloric acid

-

N,N-Dimethylformamide (DMF)

-

4-Dimethylaminopyridine (DMAP)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide

Procedure:

-

Strecker Reaction: In a well-ventilated fume hood, dissolve tetrahydropyran-4-one (1.0 eq) in a mixture of water and ethanol. To this solution, add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq). Heat the reaction mixture to 60-70°C for 3-4 hours.[5]

-

Isolation of Intermediate I: Cool the reaction mixture to 5-10°C. The resulting precipitate, an α-aminonitrile intermediate, is collected by filtration and washed with cold water. Dry the solid under vacuum.[5]

-

Hydrolysis to Free Amino Acid: The intermediate from the previous step is then subjected to hydrolysis to yield 4-amino-tetrahydropyran-4-carboxylic acid. While the specific patent cited does not detail this hydrolysis step, it is a standard procedure in Strecker synthesis, typically achieved by heating with a strong acid or base.

Boc Protection of 4-amino-tetrahydropyran-4-carboxylic acid

The following protocol is a standard procedure for the N-tert-butyloxycarbonylation of amino acids.[6]

Procedure:

-

Dissolution: Suspend 4-amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or THF and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 eq), to the suspension and stir until the amino acid dissolves.

-

Addition of Boc Anhydride: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a cold aqueous solution of a suitable acid, such as citric acid or hydrochloric acid.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Application in Modulating Signaling Pathways

The incorporation of constrained amino acids like this compound into peptides can be a powerful strategy to modulate protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules.[7] The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival, is frequently dysregulated in diseases such as cancer and is a prime target for therapeutic intervention.[8]

A key interaction in the mTORC1 signaling complex is the binding of the small GTPase Rheb to mTOR, which is a critical step for its activation.[9] Peptides designed to mimic the Rheb-binding domain on mTOR could act as competitive inhibitors. By incorporating this compound, the peptide's conformation can be stabilized, potentially enhancing its binding affinity and proteolytic resistance.

Below is a conceptual workflow for the development of a peptide-based inhibitor targeting the Rheb-mTOR interaction.

Caption: A generalized workflow for the design and validation of a constrained peptide inhibitor.

The following diagram illustrates the proposed mechanism of action for a constrained peptide inhibitor targeting the mTORC1 signaling pathway.

Caption: Proposed mechanism of mTORC1 inhibition by a constrained peptide.

Conclusion

This compound represents a valuable synthetic building block for the development of next-generation peptide therapeutics. Its inherent conformational constraint can be leveraged to design peptides with improved pharmacological properties. The detailed synthetic protocols provided herein offer a practical guide for its preparation and incorporation into peptide sequences. As demonstrated with the mTOR signaling pathway, the strategic use of such constrained amino acids opens up new avenues for targeting challenging protein-protein interactions implicated in a variety of diseases, offering significant promise for future drug discovery efforts.

References

- 1. portlandpress.com [portlandpress.com]

- 2. pnas.org [pnas.org]

- 3. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 5. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 8. mTOR signaling, function, novel inhibitors, and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in drug development, from reaction optimization and purification to formulation. This document outlines its physicochemical properties, presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for assessing its solubility.

Compound Overview

This compound, also known as 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid, is a synthetic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group, a carboxylic acid, and a tetrahydropyran ring imparts a unique combination of polarity and lipophilicity, influencing its solubility in various media.

Key Physicochemical Properties:

-

CAS Number: 172843-97-9

-

Molecular Formula: C₁₁H₁₉NO₅

-

Molecular Weight: 245.27 g/mol

-

Appearance: White to pale cream crystals or powder.

Solubility Data

A thorough understanding of a compound's solubility in different solvents is paramount for process chemistry and formulation development. The solubility of this compound is influenced by the polarity of the solvent, temperature, and the crystalline form of the solid.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in the public domain. However, its solubility in water has been reported.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | 15 | ~0.061 |

Qualitative Solubility Profile in Organic Solvents

Based on the general characteristics of Boc-protected amino acids and related heterocyclic compounds, a qualitative solubility profile can be inferred. The presence of both a polar carboxylic acid group and a more nonpolar Boc group and tetrahydropyran ring suggests solubility in a range of polar and some non-polar aprotic solvents.

-

High to Moderate Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), the compound is expected to exhibit good solubility. These solvents can effectively solvate both the polar and non-polar regions of the molecule.

-

Moderate to Low Solubility Expected: In alcohols like methanol and ethanol, moderate solubility is anticipated. The solubility in these protic solvents will depend on the balance between hydrogen bonding interactions with the carboxylic acid and the solvation of the Boc group. In chlorinated solvents like Dichloromethane (DCM), some solubility is expected, particularly for facilitating reactions.

-

Low to Insoluble Expected: In non-polar solvents such as hexanes, heptane, and toluene, the compound is expected to have very low solubility due to the dominant polarity of the carboxylic acid and amino groups.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method followed by a suitable analytical technique is the gold standard for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, THF, DMF, DMSO, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed or filter it through a syringe filter.

-

Dilute the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculate the original solubility in mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a suitable wavelength (e.g., 210 nm)

-

Column Temperature: 25 °C

A calibration curve must be generated using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for Solvent Selection in Synthesis

This diagram outlines the decision-making process for selecting an appropriate solvent system for a reaction involving this compound.

Caption: Solvent Selection Strategy for Synthesis.

Technical Guide: 4-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylic Acid

Introduction

4-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid derivative. Its structure features a tetrahydropyran ring, which imparts conformational rigidity and serves as a valuable scaffold in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the free carboxylic acid makes it a versatile building block for peptide synthesis and the development of novel therapeutics.[1][2] The tetrahydropyran motif is a key structural core in numerous natural products and bioactive molecules, often improving physicochemical properties such as solubility.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Nomenclature and Chemical Properties

The compound is systematically named according to IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | [2] |

| Common Name | 4-N-Boc-amino-4-carboxytetrahydropyran | [2][5] |

| Synonyms | 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 4-(tert-butoxycarbonylamino)-tetrahydro-2H-pyran-4-carboxylic acid | [2] |

| CAS Number | 172843-97-9 | [2][6] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2][6] |

| Molecular Weight | 245.27 g/mol | [2][6] |

| Appearance | White to pale cream crystalline powder | [7] |

| Melting Point | 157 °C (with decomposition) | [2] |

| Solubility | Soluble in water (15 g/L at 25 °C) | [2] |

| InChI Key | SPPDKPRJPFTBEV-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O | [2] |

Applications in Drug Development

This molecule serves primarily as a specialized building block or pharmaceutical intermediate.[2][7] Its constrained cyclic structure is used by medicinal chemists to lock the conformation of peptide backbones or small molecule ligands, which can lead to enhanced binding affinity, selectivity, and metabolic stability.

The tetrahydropyran ring system is found in compounds targeting a range of biological systems, including neurological receptors and protein kinases.[3][8] By incorporating this moiety, researchers can explore chemical space that is distinct from linear or more common carbocyclic analogues. The carboxylic acid group provides a key interaction point (e.g., for hydrogen bonding or salt bridge formation) with biological targets and can be used as a handle for further chemical modification.[4][9]

Experimental Protocol: Synthesis

A common and efficient method for preparing α,α-disubstituted amino acids is via the Strecker synthesis or the related Bucherer-Bergs reaction, followed by protection of the resulting amine. The following protocol outlines a plausible synthesis pathway starting from commercially available tetrahydropyran-4-one.

4.1 Step 1: Synthesis of Tetrahydropyran-4-spiro-5'-hydantoin

This step is analogous to the formation of hydantoins from cyclic ketones.[10]

-

Reagents & Setup: In a 500 mL round-bottomed flask equipped with a magnetic stir bar, combine tetrahydropyran-4-one (1.0 eq), ammonium carbonate (2.2 eq), and potassium cyanide (2.1 eq).

-

Solvent: Add a 1:1 mixture of methanol and deionized water until the solids are fully suspended.

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture via rotary evaporation to approximately half its original volume. Cool the resulting slurry in an ice bath for 1-2 hours to precipitate the product.

-

Isolation: Collect the white solid via suction filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the spiro-hydantoin intermediate.

4.2 Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

The hydantoin is hydrolyzed under basic conditions to yield the free amino acid.[10]

-

Reagents & Setup: Suspend the hydantoin intermediate (1.0 eq) in a 2.0 M aqueous solution of potassium hydroxide (4.0 eq) in a round-bottomed flask.

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours, monitoring for the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~6-7 using concentrated hydrochloric acid while cooling in an ice bath. The zwitterionic amino acid will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum.

4.3 Step 3: Boc Protection of the Amino Acid

The final step involves the protection of the primary amine with a Boc group.[11]

-

Reagents & Setup: Suspend the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add triethylamine (2.2 eq) to the suspension.

-

Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirring mixture at room temperature. Allow the reaction to proceed for 12-24 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O and other nonpolar impurities.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M solution of KHSO₄. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield the final product, 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. This compound, 95 %, Thermo Scientific Chemicals 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.de]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Request for Quote [thermofisher.com]

- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Tetrahydropyran Derivatives

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a ubiquitous and vital scaffold in organic chemistry. Its structural stability and unique electronic properties have established it as a cornerstone in the synthesis of complex natural products, pharmaceuticals, and as a crucial protecting group for hydroxyl functionalities. This technical guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies of tetrahydropyran and its derivatives. We delve into seminal synthetic strategies, present quantitative data from foundational studies, provide detailed experimental protocols for key transformations, and illustrate the logical workflows and reaction pathways that have defined its history.

Early History and Discovery

The precise moment of the first synthesis of a tetrahydropyran derivative is not attributed to a single discovery but rather emerged from broader investigations into oxygen-containing heterocycles in the early 20th century. The parent aromatic compound, pyran, is inherently unstable, but its saturated counterpart, tetrahydropyran (also known as oxane), exhibits significant stability, making it a valuable synthetic target. This stability, coupled with the prevalence of the pyranose ring system in carbohydrates, spurred early interest and research into its synthesis and reactivity.

One of the most significant early milestones was the work of Paul in 1933, who described the synthesis of 2,3-dihydropyran by the vapor-phase dehydration and rearrangement of tetrahydrofurfuryl alcohol over an alumina catalyst. This provided a practical route to dihydropyran, a key precursor that could be readily hydrogenated to yield tetrahydropyran. A classic method for this hydrogenation utilizes Raney nickel as the catalyst.

Foundational Synthetic Methodologies

The development of robust synthetic routes to the tetrahydropyran core has been a continuous focus of organic chemistry. Several foundational strategies have emerged as reliable and versatile.

Hydrogenation of Dihydropyrans

The catalytic hydrogenation of a dihydropyran isomer is a straightforward and classic method for producing the saturated tetrahydropyran ring. This approach is highly efficient, often proceeding with high yields.

Table 1: Early Methods for Tetrahydropyran Synthesis

| Method | Precursor | Catalyst/Reagents | Temperature (°C) | Yield | Reference |

| Dehydration/Rearrangement | Tetrahydrofurfuryl Alcohol | Activated Alumina | 300–340 | 66–70% (of Dihydropyran) | Paul, 1933; Org. Syn. 1943, 23, 25[1] |

| Hydrogenation | 2,3-Dihydropyran | Raney Nickel | Room Temp. | Quantitative | Org. Syn. 1955, 35, 91[2] |

| Hydrogenation | 3,4-Dihydropyran | Ni/SiO₂ | 150-200 | >98% | Green Chem., 2020, 22, 5811[3] |

| Ring Closure | 1,5-Pentanediol | 60% Sulfuric Acid | Sealed Tube | - | Not specified[2] |

| Ring Closure | Pentamethylene Bromide | Water, Zinc Oxide | Sealed Tube | - | Not specified[2] |

// Nodes THFA [label="Tetrahydrofurfuryl\nAlcohol"]; DHP [label="2,3-Dihydropyran\n(DHP)"]; THP [label="Tetrahydropyran\n(THP)"];

// Edges THFA -> DHP [label=" -H₂O\n Al₂O₃, Δ"]; DHP -> THP [label=" +H₂\n Raney Ni or Ni/SiO₂"]; } dot Caption: Foundational synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol.

The Prins Reaction

First reported by Hendrik Jacobus Prins in 1919, the acid-catalyzed addition of aldehydes to alkenes became a cornerstone for THP synthesis. In 1955, Hanschke demonstrated that the reaction of a homoallylic alcohol (e.g., 3-buten-1-ol) with an aldehyde or ketone in the presence of an acid catalyst selectively produces substituted tetrahydropyran-4-ol derivatives. The reaction proceeds via the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene π-bond, leading to the cyclized product. This method's ability to form both a C-C and a C-O bond in a single, often stereoselective, step has made it immensely powerful in natural product synthesis.

Hetero-Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition discovered by Otto Diels and Kurt Alder in 1928, was later extended to include heteroatoms. The hetero-Diels-Alder reaction, particularly the oxo-Diels-Alder variant, provides a direct and highly stereocontrolled route to dihydropyran rings by reacting a conjugated diene with a carbonyl compound (the dienophile). The resulting dihydropyran can then be hydrogenated to the corresponding tetrahydropyran. The development of chiral Lewis acid catalysts has rendered this reaction enantioselective, making it a vital tool for constructing optically pure THP building blocks for medicinal chemistry.

Tetrahydropyran as a Protecting Group

One of the most widespread and historically significant applications of a tetrahydropyran derivative is the use of 3,4-dihydro-2H-pyran (DHP) for the protection of alcohols. In a multi-step synthesis, it is often necessary to temporarily "mask" a reactive functional group, like a hydroxyl group, to prevent it from interfering with reactions elsewhere in the molecule. The THP ether, formed by the acid-catalyzed reaction of an alcohol with DHP, serves as an excellent protecting group.

Key characteristics of the THP protecting group:

-

Ease of Formation: Readily formed under mild acidic conditions (e.g., catalytic p-TsOH, PPTS).

-

Stability: Robust and stable to a wide range of non-acidic reagents, including strong bases, organometallics, hydrides, and many oxidizing and reducing agents.

-

Ease of Cleavage: Can be selectively removed (deprotected) to regenerate the alcohol under mild acidic aqueous conditions.

The primary drawback is that the reaction of DHP with a chiral alcohol generates a mixture of diastereomers, which can complicate purification and spectral analysis.

// Nodes ROH [label="Alcohol (R-OH)"]; DHP [label="Dihydropyran (DHP)"]; THP_Ether [label="THP Ether\n(R-OTHP)"]; Protected_Molecule [label="Protected Molecule\n(Performs other reactions)"]; Deprotected_ROH [label="Original Alcohol (R-OH)"];

// Edges ROH -> THP_Ether [label=" Protection\n (cat. H⁺)"]; DHP -> THP_Ether; THP_Ether -> Protected_Molecule; Protected_Molecule -> Deprotected_ROH [label=" Deprotection\n (aq. H⁺)"]; } dot Caption: Workflow for the use of THP as an alcohol protecting group.

Modern Relevance in Drug Discovery and Natural Products

The THP scaffold is a privileged structure in modern medicinal chemistry. Its inclusion in a drug candidate can improve physicochemical properties critical for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME). As a bioisostere of a cyclohexane ring, the THP motif reduces lipophilicity and introduces a hydrogen bond acceptor (the ether oxygen), which can lead to enhanced target binding and better solubility.

Table 2: Examples of FDA-Approved Drugs Containing a Tetrahydropyran Moiety

| Drug Name (Brand) | Therapeutic Area | Year of Approval | Role of THP Moiety |

| Topiramate (Topamax) | Anticonvulsant / Migraine | 1996 | Part of a fructopyranose-derived structure |

| Zanamivir (Relenza) | Antiviral (Influenza) | 1999 | Dihydropyran ring mimics the transition state of neuraminidase |

| Posaconazole (Noxafil) | Antifungal | 2006 | Core structural element |

| Gilteritinib (Xospata) | Oncology (AML) | 2018 | Amino-THP substituent enhances kinase binding and properties |

| Omarigliptin (Marizev) | Antidiabetic (DPP-4 Inhibitor) | 2015 (Japan) | Key structural component influencing potency and selectivity |

The tetrahydropyran ring is also a common feature in a vast array of complex natural products, particularly marine-derived macrolides with potent biological activities. The challenges presented by these intricate structures have driven significant innovation in synthetic methodologies for THP ring construction.

Key Experimental Protocols

Protocol: Synthesis of 2,3-Dihydropyran from Tetrahydrofurfuryl Alcohol

This procedure is adapted from the classic method reported in Organic Syntheses, based on the work of Paul.[1]

-

Apparatus: A heated reaction tube packed with activated alumina, equipped with a dropping funnel for the alcohol and a condenser leading to a cooled receiving flask containing anhydrous potassium carbonate.

-

Procedure:

-

The furnace is heated to maintain the alumina catalyst at 300–340 °C.

-

Tetrahydrofurfuryl alcohol (2.0 moles) is added from the dropping funnel at a rate of approximately 50 mL per hour.

-

The crude product, a light-brown oil and an aqueous layer, is collected in the receiving flask.

-

The organic layer is separated and fractionally distilled. The fraction boiling between 70-86 °C, a mixture of dihydropyran and water, is collected.

-

The collected fraction is dried over anhydrous potassium carbonate, decanted, refluxed over metallic sodium for 1 hour, and then distilled from sodium.

-

-

Yield: 110–118 g (66–70%) of 2,3-dihydropyran, boiling at 84–86 °C.

Protocol: General Procedure for THP Protection of a Primary Alcohol

This protocol is a representative method for the tetrahydropyranylation of an alcohol.

-

Reagents & Materials:

-

Alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen).

-

-

Procedure:

-

To a round-bottomed flask charged with DHP (1.5 equiv) and PPTS (0.1 equiv), add anhydrous DCM.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add a solution of the alcohol (1.0 equiv) in DCM dropwise to the cooled mixture over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude THP ether can be purified by silica gel column chromatography.

Conclusion

From its origins in early 20th-century heterocyclic chemistry to its current status as a privileged scaffold in drug design and a workhorse protecting group in organic synthesis, the tetrahydropyran ring system has had a profound impact on chemical science. The historical development of its synthesis, from high-temperature gas-phase rearrangements to elegant, stereocontrolled catalytic cyclizations, reflects the broader evolution of organic chemistry itself. The detailed methodologies and foundational principles presented in this guide serve as a comprehensive resource for researchers, enabling them to leverage the rich history and synthetic versatility of tetrahydropyran derivatives in the pursuit of scientific innovation.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-N-BOC-Amino-4-Carboxytetrahydropyran in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug discovery, the conformational rigidity of a peptide is a critical determinant of its biological activity, metabolic stability, and receptor selectivity. The incorporation of conformationally constrained or unnatural amino acids is a powerful strategy to modulate these properties. 4-N-BOC-amino-4-carboxytetrahydropyran is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptidomimetics. Its tetrahydropyran ring introduces a rigid scaffold into the peptide backbone, which can lead to enhanced proteolytic resistance and improved binding affinity to biological targets.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), detailing experimental protocols for its incorporation, and discussing the expected outcomes.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-(tert-butoxycarbonylamino)tetrahydropyran-4-carboxylic acid |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, and aqueous base |

| Storage Conditions | 2-8 °C, desiccated |

Note: Proper handling in a well-ventilated area and the use of personal protective equipment are recommended.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is amenable to standard Boc-SPPS protocols. The bulky tetrahydropyran moiety can present steric hindrance during the coupling reaction, potentially requiring optimized conditions for efficient incorporation into the growing peptide chain.

Diagram of the Boc-SPPS Cycle for Incorporating this compound

Caption: General workflow for Boc-SPPS incorporating this compound.

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide containing this compound. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Resin Preparation and Swelling

-

Place the appropriate amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the solvent.

Protocol 2: Boc Deprotection

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 5 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DMF (3x).

Protocol 3: Neutralization

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x).

Protocol 4: Coupling of this compound

Method A: HBTU/HOBt Activation

-

In a separate vessel, dissolve this compound (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution and mix briefly.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.

Method B: DIC/HOBt Activation

-

In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

-

Add the solution to the neutralized resin.

-

Add DIC (2-4 equivalents) to the reaction vessel.

-

Agitate the mixture for 2-6 hours at room temperature.

-

Monitor the reaction using the Kaiser test.

Protocol 5: Washing

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 6: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.

-

In a specialized apparatus, treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours. Use appropriate scavengers (e.g., anisole, p-cresol) to prevent side reactions.

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 7: Purification and Characterization

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Quantitative Data and Expected Outcomes

Due to the sterically hindered nature of this compound, coupling efficiencies may be lower than for standard proteinogenic amino acids. The following table provides expected outcomes based on general knowledge of coupling sterically hindered amino acids. Actual results will be sequence-dependent.

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >90% with optimized conditions | May require the use of more potent coupling reagents like HATU or HCTU, extended reaction times (2-6 hours), or double coupling. Monitoring with the Kaiser test is crucial to ensure reaction completion.[1] |

| Final Crude Purity | 60-80% | Purity is highly dependent on the overall peptide sequence and the efficiency of each coupling and deprotection step. |

| Final Purified Yield | 10-30% | The final yield will be influenced by the number of purification steps and the efficiency of the cleavage process. |

Logical Workflow for Peptidomimetic Drug Discovery

The incorporation of this compound is a key step in a broader drug discovery workflow aimed at developing novel peptide-based therapeutics.

Caption: A typical workflow for the design and evaluation of peptidomimetics.

Conclusion